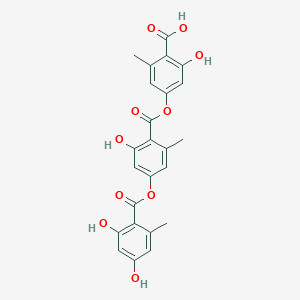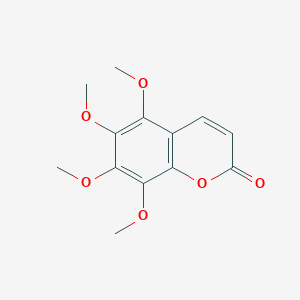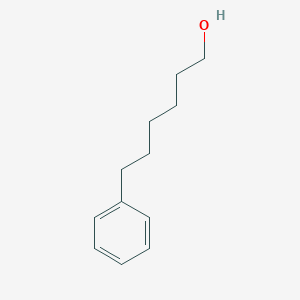
6-苯基-1-己醇
概述
描述
Synthesis Analysis
The synthesis of compounds related to 6-Phenyl-1-hexanol involves intricate chemical reactions. For example, compounds like 6-oxo-6-(phenylamino)hexanoic acid showcase the diversity in synthetic approaches through the formation of polymorphic forms, highlighting the importance of intermolecular hydrogen bonding in determining molecular conformation (Feeder & Jones, 1994). Additionally, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline underscores the role of palladium-catalyzed C-N and C-C coupling reactions in constructing complex molecules with specific optical and electronic properties (Thomas & Tyagi, 2010).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the spatial arrangement and potential reactivity of molecules. For instance, the study of polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid reveals how molecular conformation can be influenced by hydrogen bonding patterns, affecting the overall molecular architecture and properties (Feeder & Jones, 1994).
Chemical Reactions and Properties
Chemical reactions involving 6-Phenyl-1-hexanol derivatives often lead to fascinating insights into molecular behavior. For example, the enantioselective synthesis of dihydroindolo-/pyrrolo[1,2-a]quinoxalines catalyzed by H8-BINOL chiral imidodiphosphoric acids highlights the complexity of achieving enantioselectivity in synthesis, which is crucial for developing pharmaceuticals with desired biological activities (Fan et al., 2014).
Physical Properties Analysis
The physical properties of 6-Phenyl-1-hexanol and its derivatives, such as solubility, melting point, and thermal stability, are influenced by the molecular structure. For instance, the structural study of a novel acetylide-thiourea derivative highlights its thermal stability and potential as a detector of volatile organic compounds, demonstrating the interplay between molecular structure and physical properties (Khairul et al., 2017).
Chemical Properties Analysis
The chemical properties of 6-Phenyl-1-hexanol, such as reactivity towards other chemicals, acidity, and basicity, are essential for its applications in synthesis and material science. The synthesis and antifungal activities of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, for example, illustrate the potential of 6-Phenyl-1-hexanol derivatives in developing new antifungal agents with significant biological activity (Zhang et al., 2014).
科学研究应用
6-Phenyl-1-hexanol is a chemical compound with the molecular formula C12H18O . It has a molecular weight of 178.27 and its CAS Number is 2430-16-2 . It is also known by the synonym Benzenehexanol .
In terms of its physical properties, it has a refractive index n20/D 1.511 (lit.), a boiling point of 154-155 °C/11 mmHg (lit.), and a density of 0.953 g/mL at 25 °C (lit.) .
While specific applications of 6-Phenyl-1-hexanol in scientific research are not readily available, it’s worth noting that alcohols like 1-hexanol, which is structurally similar to 6-Phenyl-1-hexanol, are being studied for their potential use as biofuels .
-
Plasticizers : Structurally similar alcohols, like 1-hexanol, are used as precursors for plasticizers. They are esterified with phthalic anhydride .
-
Manufacture of Chemicals : These alcohols are also used in the manufacture of certain chemicals that eventually find their way into a wide range of products such as cosmetics, pharmaceuticals, and cleaning products .
-
Plasticizers : Structurally similar alcohols, like 1-hexanol, are used as precursors for plasticizers. They are esterified with phthalic anhydride .
-
Manufacture of Chemicals : These alcohols are also used in the manufacture of certain chemicals that eventually find their way into a wide range of products such as cosmetics, pharmaceuticals, and cleaning products .
安全和危害
6-Phenyl-1-hexanol is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-phenylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBUMXUJRZANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179033 | |
| Record name | Benzenehexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1-hexanol | |
CAS RN |
2430-16-2 | |
| Record name | Benzenehexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenehexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenyl-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
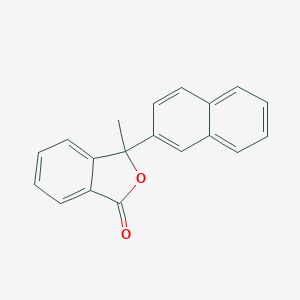
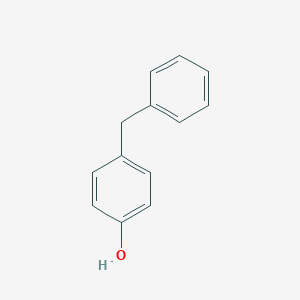
![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
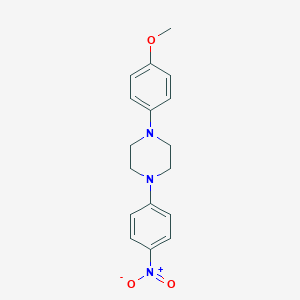
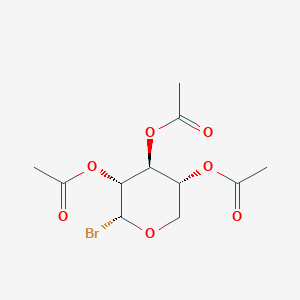
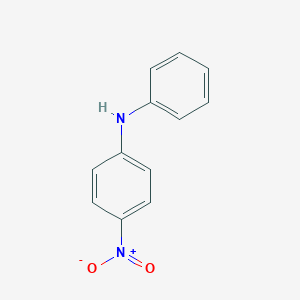
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
